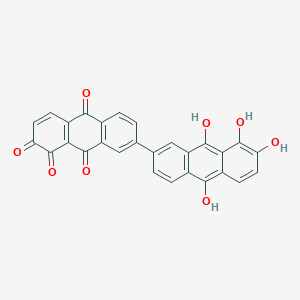
7,7'-Bializarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 7,7’-Bializarin typically involves the coupling of two alizarin molecules. One common method includes the formation of diazonium salts in an acidic medium, followed by coupling reactions . Industrial production methods often involve optimizing reaction conditions such as temperature, pH, and solvent choice to maximize yield and purity .
Chemical Reactions Analysis
7,7’-Bializarin undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of quinones.
Reduction: Reduction reactions often involve reagents such as sodium borohydride, resulting in the formation of hydroquinones.
Scientific Research Applications
Chemistry: It serves as a precursor for synthesizing other complex organic molecules.
Biology: The compound has shown promise as a DNA gyrase inhibitor, making it a potential candidate for antibacterial drug development
Mechanism of Action
The primary mechanism of action of 7,7’-Bializarin involves its interaction with DNA gyrase, an essential enzyme in bacterial DNA replication. By inhibiting this enzyme, the compound prevents the supercoiling of DNA, thereby hindering bacterial growth and replication .
Comparison with Similar Compounds
7,7’-Bializarin is compared with other anthraquinone derivatives such as:
Alizarin: While alizarin is primarily used as a dye, 7,7’-Bializarin has shown more significant biological activity.
Properties
CAS No. |
6266-47-3 |
|---|---|
Molecular Formula |
C28H14O8 |
Molecular Weight |
478.4 g/mol |
IUPAC Name |
7-(7,8,9,10-tetrahydroxyanthracen-2-yl)anthracene-1,2,9,10-tetrone |
InChI |
InChI=1S/C28H14O8/c29-19-7-5-15-21(27(19)35)25(33)17-9-11(1-3-13(17)23(15)31)12-2-4-14-18(10-12)26(34)22-16(24(14)32)6-8-20(30)28(22)36/h1-10,29,31,33,35H |
InChI Key |
OJMMYRZCFZGFES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C3=CC4=C(C=C3)C(=O)C5=C(C4=O)C(=O)C(=O)C=C5)C(=C6C(=C2O)C=CC(=C6O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Benzyl-2-[(2-bromobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14159967.png)
![1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid, (R)-](/img/structure/B14159973.png)
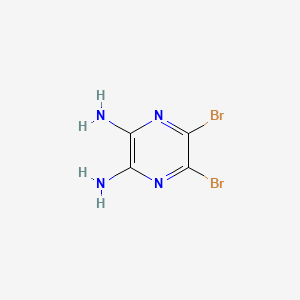
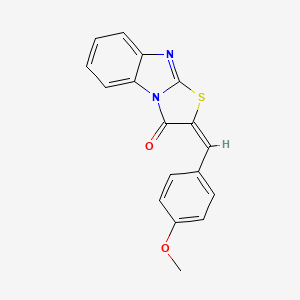
![6,7-dimethoxy-3-({4-[(E)-phenyldiazenyl]phenyl}amino)-2-benzofuran-1(3H)-one](/img/structure/B14159979.png)
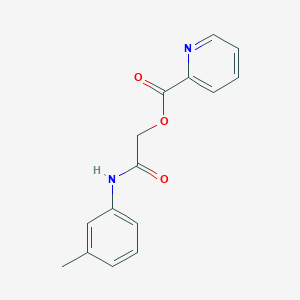
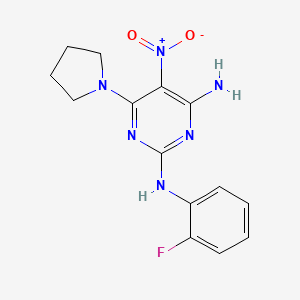

![N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B14159996.png)


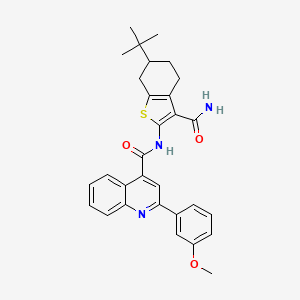
amino}-2-methyl-1H-isoindole-1,3(2H)-dione](/img/structure/B14160041.png)

